molecular formula C9H6BrClN2O B1384457 6-Bromo-7-chloro-2-methylquinazolin-4-ol CAS No. 1698026-73-1

6-Bromo-7-chloro-2-methylquinazolin-4-ol

Cat. No. B1384457
M. Wt: 273.51 g/mol
InChI Key: OOMALTMQVIGSRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-chloro-2-methylquinazolin-4-ol, also known as 6-BCMQ, is a heterocyclic compound derived from the quinazolin-4-one family of compounds. It is a white crystalline solid that can be synthesized from the reaction of bromine and chlorine with 2-methylquinazolin-4-one. 6-BCMQ has a variety of applications in scientific research and has been studied for its biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Chemical Properties

  • 6-Bromo-2-chloro-4-methylquinoline, a related compound, has been synthesized and used in research on infectious diseases. This synthesis includes a condensation and cyclization process known as the Knorr reaction, which is important for the preparation of various quinoline derivatives (Wlodarczyk et al., 2011).

Bioactive Compound Synthesis

  • 6-Bromo and 6-iodo derivatives of 3-amino-2-methylquinazolin-4(3H)-ones have been synthesized, showing potential for developing new Schiff base derivatives with biological activity. This process includes halogenation and demonstrates high yields under mild conditions (Sayyed et al., 2006).

Antimicrobial Activity

  • A novel compound, 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one, was synthesized and assessed for its antibacterial activity. Its crystal structure and molecular interactions were analyzed, showing potential for antimicrobial applications (Ouerghi et al., 2021).

Intermediate in Drug Synthesis

  • 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one, an important intermediate in the synthesis of drugs for colon and rectal cancers, was developed through an optimized synthesis process. This showcases the compound's role in pharmaceutical research (He Zheng-you, 2010).

Anticancer Potential

  • Various derivatives of 6-bromoquinazolines, like 6-bromo-2-methylquinazoline-4(3H)-ones, have been investigated for their antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. Some of these compounds exhibited significant biological activities, highlighting their potential in cancer research (Sahu et al., 2008).

properties

IUPAC Name

6-bromo-7-chloro-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c1-4-12-8-3-7(11)6(10)2-5(8)9(14)13-4/h2-3H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMALTMQVIGSRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-7-chloro-2-methylquinazolin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Bromo-7-chloro-2-methylquinazolin-4-ol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-Bromo-7-chloro-2-methylquinazolin-4-ol
Reactant of Route 3
Reactant of Route 3
6-Bromo-7-chloro-2-methylquinazolin-4-ol
Reactant of Route 4
Reactant of Route 4
6-Bromo-7-chloro-2-methylquinazolin-4-ol
Reactant of Route 5
Reactant of Route 5
6-Bromo-7-chloro-2-methylquinazolin-4-ol
Reactant of Route 6
Reactant of Route 6
6-Bromo-7-chloro-2-methylquinazolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.